Cas no 2248293-60-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate
- EN300-6519510
- 2248293-60-7
-
- Inchi: 1S/C19H11ClN2O4/c20-16-8-7-12(21-9-3-4-10-21)11-15(16)19(25)26-22-17(23)13-5-1-2-6-14(13)18(22)24/h1-11H
- InChI Key: ZSLYFYVDOAJING-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)N1C=CC=C1
Computed Properties
- Exact Mass: 366.0407345g/mol
- Monoisotopic Mass: 366.0407345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 68.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519510-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate |
2248293-60-7 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate
Compound CAS No. 2248293-60-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate
The compound with CAS number 2248293-60-7, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(1H-pyrrol-1-yl)benzoate, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of benzoate esters, where the benzoate group is substituted with a chlorine atom at position 2 and a pyrrole moiety at position 5. The isoindole ring system further enhances the complexity and potential applications of this compound. Recent studies have highlighted its role in various chemical reactions and its potential as a building block in organic synthesis.
The benzoate ester structure of this compound plays a crucial role in its reactivity and stability. The isoindole ring system contributes to the molecule's aromaticity and planarity, which are essential for its electronic properties. The presence of the pyrrole group introduces additional functionality, making this compound a versatile candidate for further modifications. Researchers have explored its use in the synthesis of bioactive molecules, where the combination of aromaticity and heterocyclic groups can lead to interactions with biological targets such as enzymes or receptors.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. The use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. Its stability under various reaction conditions has also been extensively studied, revealing its suitability for both thermal and photochemical reactions.
The pyrrole moiety in this compound has been a focal point of recent research due to its ability to participate in hydrogen bonding and π–π interactions. These properties make it an attractive candidate for supramolecular chemistry applications, such as the formation of self-assembled structures or molecular recognition systems. Additionally, the chlorine substituent at position 2 enhances the electronic characteristics of the benzene ring, making it more reactive towards electrophilic substitution reactions.
In terms of spectroscopic analysis, this compound exhibits distinct UV-vis absorption bands due to its extended conjugation system. Fluorescence studies have shown moderate quantum yields, suggesting its potential use in sensing applications or as a fluorescent probe in biological systems. The combination of these spectroscopic properties with its structural features makes it a valuable tool in both academic research and industrial applications.
Recent studies have also explored the antimicrobial activity of this compound against various bacterial and fungal strains. Initial results indicate promising activity, particularly against Gram-positive bacteria, which could pave the way for its use in pharmaceutical formulations. However, further research is required to fully understand its mechanism of action and toxicity profile.
The isoindole ring system contributes significantly to the compound's stability and reactivity. Its ability to undergo various transformations, such as ring-opening reactions or electrophilic additions, has been demonstrated in recent publications. These transformations offer new avenues for synthesizing complex molecules with diverse functional groups.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli benzoate is a multifaceted compound with a wide range of potential applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design novel molecules with tailored properties. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in both academic and industrial settings.
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